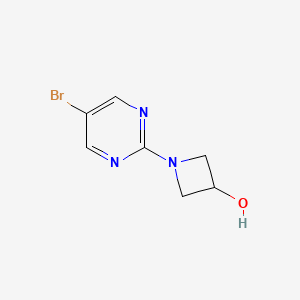

1-(5-Bromopyrimidin-2-yl)azetidin-3-ol

Description

Significance of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry and Biological Systems

The pyrimidine ring is a fundamental building block in the chemistry of life, most notably as a core component of the nucleobases cytosine, thymine, and uracil. scienceopen.com This natural prevalence has established the pyrimidine scaffold as a "privileged structure" in medicinal chemistry. chemcd.com Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects. chemcd.comijsr.netnih.gov

The versatility of the pyrimidine core allows it to interact with a multitude of biological targets. This is evident in the number of approved drugs that feature this moiety. For instance, 5-Fluorouracil is a widely used chemotherapy agent, while Zidovudine (AZT) was a foundational drug in the treatment of HIV/AIDS. scienceopen.commdpi.com The ability of the pyrimidine ring to participate in hydrogen bonding and other non-covalent interactions, coupled with its synthetic tractability, makes it an attractive starting point for drug discovery programs. ijsr.netsynblock.com Researchers continue to explore novel pyrimidine derivatives, aiming to develop more selective and potent therapeutic agents for a range of diseases. chemcd.comnih.gov

The Role of Azetidine (B1206935) Scaffolds in Molecular Design and Strain-Promoted Reactivity

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized for their valuable role in molecular design. guidechem.comechemi.com For a long time, they were less explored than their five- and six-membered counterparts due to synthetic challenges. However, recent advancements have made functionalized azetidines more accessible. echemi.comnih.gov The defining feature of the azetidine ring is its significant strain energy, estimated to be around 25.4 kcal/mol. nih.gov This ring strain is intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, giving azetidines a unique combination of stability for handling and tunable reactivity. guidechem.comnih.gov

This inherent strain can be harnessed for "strain-promoted" or "strain-release" reactions, enabling the construction of more complex molecular architectures. guidechem.commdpi.com In medicinal chemistry, the rigid, three-dimensional structure of the azetidine scaffold serves as an excellent tool for constraining the conformation of a molecule. nih.gov This conformational restriction can lead to increased binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. nih.gov The azetidine motif is found in several approved drugs, such as the antihypertensive agent Azelnidipine and the kinase inhibitor Cobimetinib, demonstrating its utility in creating molecules with favorable physicochemical and pharmacokinetic properties. nih.govbldpharm.com

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 26.7 - 27.7 |

| Azetidine | 4 | 25.2 - 25.4 |

| Pyrrolidine | 5 | 5.4 - 5.8 |

| Piperidine | 6 | ~0 |

Data sourced from multiple chemical literature reviews discussing heterocycle chemistry. nih.govgoogle.com

Rationale for Investigating the 1-(5-Bromopyrimidin-2-yl)azetidin-3-ol Scaffold as a Privileged Structure

The investigation into the this compound scaffold is built on a strong foundation of medicinal chemistry principles. It represents a deliberate fusion of two "privileged" substructures: the pyrimidine ring and the azetidine ring. chemcd.comnih.govmdpi.com Such a molecular hybridization strategy aims to create novel chemical entities that may inherit or enhance the desirable biological and physicochemical properties of their parent components.

The rationale for its investigation can be broken down as follows:

Combining Privileged Scaffolds: Both pyrimidines and azetidines are independently recognized for their broad utility in drug discovery. nih.govgoogle.com Combining them creates a novel, three-dimensional structure that can explore new chemical space and potentially interact with biological targets in unique ways.

Vectors for Diversification: The scaffold is richly decorated with functional handles that allow for systematic chemical modification. The bromine atom on the pyrimidine ring is a classic "handle" for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), enabling the introduction of a wide variety of substituents. researchgate.net Simultaneously, the hydroxyl group (-OH) on the azetidin-3-ol (B1332694) portion provides a reactive site for esterification, etherification, or other nucleophilic reactions, allowing for another vector of diversification. google.com This built-in modularity makes the scaffold ideal for the construction of compound libraries for high-throughput screening.

Structural and Physicochemical Properties: The azetidine ring imparts conformational rigidity and a defined three-dimensional shape, which can be advantageous for target binding. nih.gov The pyrimidine ring, while aromatic, contains two nitrogen atoms that act as hydrogen bond acceptors, influencing solubility and target interaction. ijsr.net The combination is anticipated to produce lead-like molecules with desirable properties for drug development. researchgate.net

Overview of Research Trajectories for Novel Azetidine- and Pyrimidine-Containing Compounds

Research into compounds that feature both azetidine and pyrimidine rings is an active and promising area. The development of novel derivatives is often directed toward specific therapeutic areas where these individual heterocycles have already shown success. Current research trajectories include:

Kinase Inhibition: A significant portion of modern cancer therapy focuses on the inhibition of protein kinases. Both pyrimidine and azetidine moieties are found in potent kinase inhibitors. synblock.com Consequently, hybrid molecules are being designed and synthesized to target various kinases implicated in cancer and inflammatory diseases.

Antimicrobial Agents: The search for new antibiotics to combat drug-resistant bacteria is a global health priority. Pyrimidine derivatives have a long history as antimicrobial agents. The combination with azetidine, another scaffold found in antibacterial compounds (most famously as the related azetidin-2-one, or β-lactam, ring), represents a viable strategy for discovering new antibacterial and antifungal agents. ijsr.netmdpi.com Studies have explored such compounds for activity against various pathogens, including Mycobacterium tuberculosis. researchgate.net

Central Nervous System (CNS) Agents: The unique, conformationally restricted nature of azetidine-containing compounds makes them attractive for targeting CNS receptors and enzymes. researchgate.net Research has focused on developing azetidine-based scaffolds with physicochemical properties optimized for blood-brain barrier penetration, opening avenues for new treatments for neurological and psychiatric disorders. researchgate.net

The compound this compound serves as a key intermediate in these research endeavors, providing a versatile platform from which a multitude of new chemical entities can be synthesized and evaluated for their biological potential across these and other therapeutic areas.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)azetidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O/c8-5-1-9-7(10-2-5)11-3-6(12)4-11/h1-2,6,12H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQKNXRJDKGIDCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=N2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672107 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209222-50-3 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 5 Bromopyrimidin 2 Yl Azetidin 3 Ol

Strategic Design of the Synthetic Route to 1-(5-Bromopyrimidin-2-yl)azetidin-3-ol

The primary synthetic strategy for constructing this compound revolves around a nucleophilic aromatic substitution (SNAr) reaction. This approach is common for creating C-N bonds on electron-deficient heterocyclic rings like pyrimidine (B1678525). The design involves coupling two key building blocks: an activated 5-bromopyrimidine (B23866) derivative and azetidin-3-ol (B1332694).

The pyrimidine ring is inherently electron-deficient, and this is further amplified by the presence of two nitrogen atoms. The bromine atom at the 5-position and a suitable leaving group at the 2-position (typically a halogen like chlorine) make the C2 carbon highly electrophilic and susceptible to attack by a nucleophile. The secondary amine of the azetidin-3-ol ring serves as the nucleophile. The reaction joins the two fragments to form the target molecule. This route is favored due to the commercial availability or straightforward synthesis of the required precursors. guidechem.commasterorganicchemistry.com

Synthesis of Key Precursors and Intermediate Isolation Strategies

The successful synthesis of the final product is contingent on the efficient preparation of its key precursors: 5-bromo-2-chloropyrimidine (B32469) and azetidin-3-ol.

5-Bromo-2-chloropyrimidine:

This intermediate is crucial and can be synthesized through several reported methods. A common approach starts from 2-hydroxypyrimidine (B189755). google.compatsnap.com One method involves the bromination of 2-hydroxypyrimidine using a hydrobromic acid and hydrogen peroxide system, followed by chlorination. google.compatsnap.com The reaction with hydrobromic acid and hydrogen peroxide yields 5-bromo-2-hydroxypyrimidine (B17364). google.compatsnap.com This intermediate is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) in the presence of an organic amine such as triethylamine (B128534) to yield 5-bromo-2-chloropyrimidine. google.comchemicalbook.comchemicalbook.com Isolation typically involves quenching the reaction mixture, adjusting the pH, and extracting the product with an organic solvent like ethyl acetate, followed by purification. chemicalbook.com

Example Synthesis of 5-bromo-2-chloropyrimidine:

Bromination: 2-hydroxypyrimidine is reacted with hydrobromic acid and hydrogen peroxide. google.compatsnap.com Reaction temperature and time vary depending on the concentration of the reagents, for instance, heating to 40°C for 12 hours. google.compatsnap.com

Chlorination: The resulting 5-bromo-2-hydroxypyrimidine is then reacted with phosphorus oxychloride, often with a base like triethylamine, at elevated temperatures (e.g., 80-85°C) for several hours. chemicalbook.comchemicalbook.com

Work-up and Isolation: After the reaction, excess reagents are removed, the mixture is neutralized (e.g., with sodium carbonate solution), and the product is extracted and purified, yielding the final compound with high purity. chemicalbook.com

Azetidin-3-ol:

Azetidin-3-ol is a strained, four-membered heterocyclic alcohol. Its synthesis often starts from more readily available materials, and it is frequently prepared and used as its hydrochloride salt to improve stability. google.comambeed.com A widely used method involves the reaction of epichlorohydrin (B41342) with a protected amine, like benzylamine (B48309) or benzhydrylamine. google.comnih.gov

Example Synthesis of Azetidin-3-ol hydrochloride:

Ring Opening: Benzylamine is reacted with epichlorohydrin at low temperatures (0-5°C) to form 1-(benzylamino)-3-chloropropan-2-ol. google.comnih.gov

Cyclization: This intermediate is then cyclized by heating in the presence of a base (e.g., sodium carbonate) to form 1-benzylazetidin-3-ol. nih.gov

Deprotection: The benzyl (B1604629) protecting group is removed via catalytic hydrogenation (e.g., using palladium on carbon or palladium hydroxide) to yield azetidin-3-ol. nih.govgoogle.com

Salt Formation: The resulting free base is often converted to its hydrochloride salt by treatment with hydrochloric acid for easier handling and storage. google.com

Optimization of Reaction Conditions for Yield, Selectivity, and Purity

The final coupling step, a nucleophilic aromatic substitution, requires careful optimization of reaction parameters to maximize yield and purity.

| Parameter | Condition | Rationale & Impact |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, CH₃CN) or alcohols (e.g., isopropanol) | These solvents can effectively solvate the reactants and facilitate the SNAr reaction. The choice of solvent can influence reaction rate and side product formation. chemicalbook.com |

| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., DIPEA, Et₃N) | A base is required to scavenge the HCl or HBr formed during the reaction, driving the equilibrium towards the product. The strength and type of base can affect reaction kinetics and prevent the formation of unwanted byproducts. orientjchem.org |

| Temperature | Room temperature to elevated temperatures (e.g., 80-120°C) | The reaction often requires heating to overcome the activation energy barrier. The optimal temperature is a trade-off between reaction rate and the potential for degradation or side reactions. chemicalbook.com |

Optimization studies for similar SNAr reactions show that a combination of a polar aprotic solvent like acetonitrile (B52724) or DMF with a carbonate base such as potassium carbonate at elevated temperatures often provides good results. Monitoring the reaction by techniques like TLC or LC-MS is crucial to determine the optimal reaction time and prevent over-running, which could lead to impurity formation.

Mechanistic Considerations of Nucleophilic Aromatic Substitution on Bromopyrimidine Systems

The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. masterorganicchemistry.com This mechanism is distinct from SN1 and SN2 reactions and is characteristic of electron-poor aromatic and heteroaromatic systems.

The key steps are:

Nucleophilic Attack: The secondary amine of azetidin-3-ol acts as a nucleophile and attacks the electron-deficient C2 carbon of 5-bromo-2-chloropyrimidine. This carbon is activated by the electron-withdrawing effects of the two ring nitrogens. This step is typically the rate-determining step. masterorganicchemistry.com

Formation of a Meisenheimer Complex: The attack leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comkeyorganics.net The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.

Loss of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group, which is the chloride ion at the C2 position. The C-Cl bond is broken in this step.

The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of that seen in SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. While the target compound contains a bromine atom at the 5-position, it is the chlorine at the 2-position that acts as the leaving group in this designed synthesis. The C5-Br bond is less activated towards substitution compared to the C2-Cl bond. Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, where bond formation and bond-breaking occur simultaneously. rsc.orgacs.org

Stereochemical Control and Resolution Approaches for the Hydroxyl-Substituted Azetidine (B1206935) Ring

The final product, this compound, is a chiral molecule due to the stereocenter at the C3 position of the azetidine ring. For many pharmaceutical applications, controlling this stereochemistry is critical. As the synthesis typically begins with achiral precursors (epichlorohydrin and benzylamine), the resulting azetidin-3-ol is a racemic mixture.

Several strategies can be employed to obtain enantiomerically pure or enriched product:

Chiral Resolution: The racemic azetidin-3-ol precursor or the final product can be resolved using classical methods. This involves reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization, followed by the removal of the resolving agent.

Chiral Synthesis: A more efficient approach is to synthesize the azetidine ring stereoselectively from the outset.

Chiral Pool Synthesis: Starting from a readily available, enantiomerically pure starting material, such as a derivative of an amino acid or a sugar. rsc.org

Asymmetric Catalysis: Employing a chiral catalyst to induce stereoselectivity during a key step in the synthesis of the azetidine ring.

Use of Chiral Auxiliaries: A chiral auxiliary, such as a tert-butanesulfinamide, can be attached to the nitrogen atom early in the synthesis to direct the stereochemical outcome of subsequent reactions. acs.org This auxiliary is then cleaved at a later stage to yield the enantioenriched azetidine. acs.org For example, using either the (R)- or (S)-sulfinamide allows for the selective production of the desired stereoisomer. acs.org

Scalability Assessment for Laboratory and Potential Preparative Research Production

Transitioning the synthesis of this compound from a small-scale laboratory setting to a larger, preparative research scale requires careful consideration of several factors.

Cost and Availability of Starting Materials: The precursors 2-hydroxypyrimidine, epichlorohydrin, and benzylamine are commercially available and relatively inexpensive, which is favorable for scaling up. nih.gov

Reaction Conditions and Safety: The synthesis of 5-bromo-2-chloropyrimidine involves phosphorus oxychloride, which is corrosive and reacts violently with water. chemicalbook.comchemicalbook.com The use of hydrogen gas for debenzylation requires specialized high-pressure equipment and careful handling due to its flammability. google.com Alternative, transfer hydrogenation methods might be considered for improved safety on a larger scale.

Purification and Isolation: On a larger scale, purification by column chromatography can become cumbersome and expensive. Developing robust crystallization or distillation procedures for intermediates and the final product is highly desirable. For example, the synthesis of azetidin-3-ol hydrochloride often involves isolating intermediates by filtration, which is a scalable unit operation. google.com

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 1 5 Bromopyrimidin 2 Yl Azetidin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information on the connectivity and chemical environment of atoms, which is crucial for structural confirmation.

Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms within a molecule. The spectrum for 1-(5-Bromopyrimidin-2-yl)azetidin-3-ol is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the azetidine (B1206935) ring. The two protons on the pyrimidine ring are chemically equivalent and are expected to appear as a single, sharp signal in the aromatic region, significantly downfield due to the electronegativity of the adjacent nitrogen atoms. The protons of the azetidine ring would present more complex splitting patterns due to spin-spin coupling. Specifically, the methine proton attached to the hydroxyl-bearing carbon (CH-OH) would appear as a multiplet. The two sets of methylene (B1212753) (CH₂) protons on the azetidine ring are diastereotopic and would likely appear as two distinct multiplets. The hydroxyl proton (OH) typically appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar structural motifs. chemicalbook.comchemicalbook.comchemicalbook.com The solvent is assumed to be DMSO-d₆.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyrimidine-H | ~8.5 | s (singlet) | 2H | H-4', H-6' |

| Azetidine-CH | ~4.5 - 4.7 | m (multiplet) | 1H | H-3 |

| Azetidine-CH₂ | ~4.2 - 4.4 | m (multiplet) | 2H | H-2, H-4 (one side) |

| Azetidine-CH₂ | ~3.8 - 4.0 | m (multiplet) | 2H | H-2, H-4 (other side) |

| Hydroxyl-OH | ~5.0 - 5.5 | br s (broad singlet) | 1H | OH |

Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak. libretexts.org For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in the structure. The carbons of the pyrimidine ring would resonate at low field (higher ppm values) due to their aromaticity and proximity to nitrogen atoms. libretexts.orgorganicchemistrydata.org The carbon atom bonded to the bromine (C-Br) would be identifiable, as would the carbon at the 2-position of the pyrimidine ring (C-2'), which is bonded to the azetidine nitrogen. The azetidine carbons would appear at a higher field, with their shifts influenced by the adjacent nitrogen and oxygen atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges. libretexts.orglibretexts.orgorganicchemistrydata.org

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment |

| Pyrimidine-C | ~162 | C-2' |

| Pyrimidine-C | ~160 | C-4', C-6' |

| Pyrimidine-C | ~110 | C-5' |

| Azetidine-C | ~65 | C-3 (CH-OH) |

| Azetidine-C | ~55 | C-2, C-4 (CH₂-N) |

While 1D NMR provides essential information, 2D NMR techniques are often necessary to assemble the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton (H-3) of the azetidine ring and the adjacent methylene protons (H-2 and H-4), confirming their connectivity within the four-membered ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum. For instance, the pyrimidine proton signal at ~8.5 ppm would correlate with the pyrimidine carbon signal at ~160 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is critical for connecting the different fragments of the molecule. Key correlations would include a cross-peak between the azetidine methylene protons (H-2/H-4) and the pyrimidine carbon C-2', which unambiguously confirms the attachment point between the two ring systems.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 5 ppm). nih.gov This precision allows for the determination of the exact elemental formula of the parent ion. For this compound, with the molecular formula C₇H₈BrN₃O, HRMS would be used to verify this composition by comparing the experimentally measured mass of the protonated molecule, [M+H]⁺, with the theoretically calculated mass. The presence of bromine is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 3: HRMS Data for this compound Based on the molecular formula C₇H₈BrN₃O. chemcd.com

| Ion | Calculated Exact Mass (m/z) |

| [C₇H₈⁷⁹BrN₃O+H]⁺ | 230.0032 |

| [C₇H₈⁸¹BrN₃O+H]⁺ | 231.0011 |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific parent ion (such as the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of this compound is expected to proceed through several characteristic pathways. researchgate.netnih.gov

A primary fragmentation pathway would likely involve the cleavage of the azetidine ring, a common fragmentation for such strained ring systems. Another expected fragmentation is the loss of a water molecule (18 Da) from the hydroxyl group. Cleavage of the bond between the pyrimidine ring and the azetidine nitrogen could lead to fragment ions corresponding to the bromopyrimidine cation or the protonated azetidinol (B8437883) ring. Analyzing these fragmentation patterns allows for a piece-by-piece confirmation of the molecular structure deduced from NMR data. researchgate.netsci-hub.se

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of the molecule's bonds. For the compound this compound, a detailed analysis of its IR spectrum would be expected to reveal characteristic absorption bands corresponding to its distinct structural features: the pyrimidine ring, the azetidine ring, the hydroxyl group, and the carbon-bromine bond.

The vibrations within the molecule can be categorized as either stretching (a change in bond length) or bending (a change in bond angle). The primary functional groups and their anticipated vibrational frequencies are outlined below.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (alcohol) | Stretching | 3200-3600 (broad) | The broadness of this peak is due to intermolecular hydrogen bonding. |

| C-H (aromatic/pyrimidine) | Stretching | 3000-3100 | Typically sharp peaks. |

| C-H (aliphatic/azetidine) | Stretching | 2850-3000 | Stretching vibrations of the CH₂ groups in the azetidine ring. |

| C=N (pyrimidine) | Stretching | 1600-1680 | Characteristic of the pyrimidine ring. |

| C=C (pyrimidine) | Stretching | 1400-1600 | Multiple bands are expected due to the aromatic nature of the pyrimidine ring. |

| C-O (alcohol) | Stretching | 1050-1260 | Associated with the alcohol functional group. |

| C-N (azetidine & pyrimidine) | Stretching | 1020-1250 | Vibrations from the C-N bonds in both the azetidine and pyrimidine rings. |

| C-Br | Stretching | 500-600 | The presence of bromine is expected to show a strong absorption in this region. |

X-ray Crystallography for Solid-State Conformation and Intermolecular Interaction Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A successful crystallographic analysis of this compound would provide precise information on its solid-state conformation, including bond lengths, bond angles, and the critical details of its intermolecular interactions.

Crystal Growth Methodologies and Optimization

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. For a compound like this compound, several crystallization techniques could be employed. A common approach is slow evaporation of a saturated solution. The choice of solvent is critical and would likely be determined through screening various solvents of differing polarities, such as ethanol, methanol, acetone, or mixtures thereof. Temperature can also be a key variable, with slow cooling of a saturated solution often promoting the growth of larger, more ordered crystals. Vapor diffusion, where a precipitant solvent is slowly introduced into a solution of the compound, is another effective method for growing high-quality crystals.

Data Collection and Refinement Procedures

Once a suitable crystal is obtained, it would be mounted on a goniometer and subjected to a focused beam of X-rays. The diffraction pattern produced is collected by a detector. The resulting data set, consisting of the positions and intensities of the diffracted spots, is then processed. The crystal system, space group, and unit cell dimensions are determined from the diffraction data. The crystal structure is solved using direct or Patterson methods and then refined by least-squares procedures to obtain the final atomic coordinates, bond lengths, and angles.

Analysis of Torsional Angles, Ring Pucker, and Hydrogen Bonding Networks

A detailed analysis of the refined crystal structure would reveal key conformational features.

Torsional Angles: Torsional angles, or dihedral angles, describe the rotation around a chemical bond. In this compound, the torsional angle between the pyrimidine ring and the azetidine ring would be of particular interest, as it would define their relative orientation.

Ring Pucker: The four-membered azetidine ring is not planar and adopts a puckered conformation to relieve ring strain. The degree of puckering can be quantified by specific parameters. Studies on similar azetidine-containing compounds have shown that the puckering can be influenced by the substituents on the ring. chemcd.com

Hydrogen Bonding Networks: The presence of a hydroxyl group (a hydrogen bond donor) and several nitrogen atoms (hydrogen bond acceptors) in the molecule suggests that hydrogen bonding will play a significant role in its crystal packing. It is anticipated that the hydroxyl group of one molecule would form a hydrogen bond with a nitrogen atom of the pyrimidine ring of an adjacent molecule, leading to the formation of supramolecular chains or networks. These interactions are crucial in stabilizing the crystal lattice.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 978 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.56 |

Note: The values in this table are hypothetical and are presented for illustrative purposes only, based on typical values for similar organic molecules.

Computational and Theoretical Chemistry Investigations of 1 5 Bromopyrimidin 2 Yl Azetidin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and reactivity, which are crucial for predicting chemical behavior and designing new molecules with desired characteristics.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity Sites

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a molecule like 1-(5-bromopyrimidin-2-yl)azetidin-3-ol, DFT calculations would be employed to determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, analysis of the molecular orbitals would pinpoint potential sites for nucleophilic and electrophilic attack. For instance, regions with high HOMO density are likely to be nucleophilic, while areas with high LUMO density are prone to electrophilic attack. This information is invaluable for predicting how the molecule might interact with other chemical species. DFT can also be used to calculate various reactivity descriptors, such as ionization potential, electron affinity, and chemical hardness, which further quantify the molecule's reactivity.

Electrostatic Potential Surface Analysis for Interaction Propensity

The electrostatic potential (ESP) surface of a molecule illustrates the distribution of charge. By mapping the electrostatic potential onto the electron density surface, regions of positive, negative, and neutral potential can be visualized. This analysis is crucial for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital in biological systems.

For this compound, the ESP map would likely show negative potential (red regions) around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group, indicating their propensity to act as hydrogen bond acceptors. Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential (blue region), marking it as a potential hydrogen bond donor. The bromine atom would also influence the charge distribution.

Conformational Analysis and Energy Landscape Mapping

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Understanding the preferred conformations and the energy barriers between them is essential for predicting a molecule's shape and its ability to bind to a biological target.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling

To explore the conformational space of this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations would be performed. researchgate.net MM methods use a simpler, classical mechanics-based approach to rapidly calculate the potential energy of different conformations. This allows for a broad and efficient sampling of the possible spatial arrangements of the atoms.

MD simulations provide a more dynamic picture by simulating the movement of atoms and molecules over time, taking into account temperature and solvent effects. researchgate.net This technique can reveal the flexibility of the molecule and the transitions between different conformational states, offering a more realistic representation of its behavior in a biological environment.

Torsional Scans and Energy Minimization Studies

To map the energy landscape in more detail, torsional scans would be conducted. This involves systematically rotating specific rotatable bonds in the molecule, such as the bond connecting the azetidine (B1206935) ring to the pyrimidine ring, and calculating the energy at each step. The resulting energy profile reveals the low-energy (stable) and high-energy (unstable) conformations.

Following the identification of potential low-energy conformations from torsional scans or MD simulations, energy minimization studies are carried out using higher-level quantum mechanical methods. This process refines the geometry of each conformation to find the most stable structure, providing accurate data on the relative energies of different conformers.

Molecular Docking and Molecular Dynamics Simulations for Hypothesizing Target Interactions

A primary goal in medicinal chemistry is to understand how a small molecule might interact with a biological target, such as a protein or enzyme. Molecular docking and molecular dynamics simulations are the principal computational tools for this purpose. researchgate.net

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. researchgate.netrjptonline.orgrjptonline.org In the case of this compound, if a potential biological target were identified, docking studies would be performed to place the molecule into the active site of the target protein. The docking algorithm would generate multiple possible binding poses and score them based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) and binding energy.

Following docking, the most promising ligand-protein complexes would be subjected to molecular dynamics simulations. These simulations would assess the stability of the predicted binding pose over time and provide a more detailed view of the dynamic interactions between the ligand and the protein. This can help to confirm the binding mode and provide insights into the mechanism of action. researchgate.net

Ligand Preparation and Receptor Site Definition Methodologies

The initial and critical phase in computational drug design, particularly for molecular docking studies, involves the meticulous preparation of both the ligand, in this case, this compound, and its target receptor.

The preparation of the ligand begins with obtaining its two-dimensional (2D) structure, which is then converted into a three-dimensional (3D) model. This process involves generating a plausible 3D conformation of the molecule. To ensure the chemical accuracy of the structure, hydrogen atoms are typically added, and the structure is "cleaned" to standardize representations of functional groups. rjptonline.org The resulting 3D structure is then subjected to energy minimization using force fields like MMFF94 to obtain a low-energy, stable conformation, which is crucial for subsequent docking calculations. remedypublications.com

Parallel to ligand preparation is the definition of the receptor's binding site. This process starts with obtaining the 3D structure of the target protein, usually from a repository like the Protein Data Bank (PDB). The raw PDB file often contains non-essential molecules such as water, ions, and co-crystallized ligands, which are typically removed. jchemlett.com Missing atoms or residues in the protein structure are then added. The identification of the binding pocket is a key step; this can be achieved by locating the position of a known, co-crystallized ligand or by using computational algorithms that predict potential binding cavities on the protein's surface. mdpi.comnih.gov Once identified, a grid box is defined around the binding site to guide the docking algorithm.

Prediction of Binding Modes and Analysis of Interaction Energies

With the prepared ligand and receptor, molecular docking simulations are performed to predict the most likely binding orientation, or "pose," of this compound within the receptor's active site. Docking algorithms systematically or stochastically sample a vast number of possible conformations and orientations of the ligand within the defined binding pocket. nih.gov

Each generated pose is evaluated by a scoring function, which estimates the binding affinity. These scoring functions calculate the free energy of binding, with lower energy scores typically indicating a more favorable binding mode. The final output of a docking simulation is a set of ranked poses, with the top-ranked pose representing the most probable binding conformation. mdpi.com

The analysis of the predicted binding mode focuses on the specific molecular interactions between the ligand and the amino acid residues of the receptor. Key interactions include:

Hydrogen bonds: The hydroxyl group on the azetidine ring and the nitrogen atoms on the pyrimidine ring of this compound are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The bromopyrimidine moiety can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen bonds: The bromine atom on the pyrimidine ring may form halogen bonds, which are increasingly recognized as important in ligand-receptor interactions.

The strength of these interactions is quantified by calculating the interaction energies. Methods like the Linear Interaction Energy (LIE) method can be used to estimate the binding free energy by calculating the van der Waals and electrostatic interaction energies between the ligand and its surroundings in both the bound and unbound states. nih.govnih.gov For instance, in studies of pyrimidine derivatives, docking analyses have revealed specific hydrogen bonding and hydrophobic interactions that are crucial for their biological activity. remedypublications.comjchemlett.com

Simulations of Ligand-Target Complexes to Elucidate Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations track the movements of atoms in the ligand-receptor complex by solving Newton's equations of motion. nih.gov

An MD simulation typically starts with the best-docked pose of the this compound-protein complex. This complex is placed in a simulated physiological environment, usually a box of water molecules and ions, to mimic cellular conditions. nih.gov The system is then subjected to energy minimization to remove any steric clashes before the simulation begins. The simulation itself proceeds in small time steps (on the order of femtoseconds) for a duration that can range from nanoseconds to microseconds, depending on the computational resources and the process being studied. mdpi.com

Analysis of the MD trajectory provides insights into:

Stability of the binding pose: By monitoring the root-mean-square deviation (RMSD) of the ligand's position over time, the stability of the initial docked pose can be assessed. A stable RMSD suggests that the ligand remains securely bound in the active site. mdpi.com

Flexibility of the protein: MD simulations can reveal how different parts of the protein, particularly the loops around the binding site, move and adapt to the presence of the ligand.

Key interactions: The persistence of specific hydrogen bonds and other interactions observed in the docking study can be tracked throughout the simulation, confirming their importance for binding. In studies of related pyrazolopyrimidine derivatives, MD simulations have been used to confirm the stability of the ligand in the active site of enzymes like cyclin-dependent kinases. niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) Modeling Perspectives for Analog Design

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, QSAR can be a powerful tool for designing new analogs with potentially improved activity.

Descriptors Generation and Feature Selection Strategies

The first step in QSAR modeling is to represent the chemical structures of a set of related compounds, known as a training set, using numerical values called molecular descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For analogs of this compound, these descriptors could include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as molecular connectivity indices.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and include energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

A large number of descriptors can be generated for each molecule. However, not all of them will be relevant to the biological activity of interest. Therefore, feature selection techniques are employed to choose a smaller, more informative subset of descriptors. Common feature selection methods include genetic algorithms, forward selection, and stepwise regression. researchgate.net The goal is to select descriptors that are highly correlated with the biological activity while being minimally correlated with each other, thereby reducing model complexity and the risk of overfitting. researchgate.net

Model Development and Validation Methodologies

Once a relevant set of descriptors has been selected, a mathematical model is developed to correlate these descriptors with the biological activity of the training set compounds. Various statistical methods can be used to build the QSAR model, including:

Multiple Linear Regression (MLR): This method creates a linear equation that relates the descriptors to the activity.

Partial Least Squares (PLS): This is a more advanced regression technique that is well-suited for datasets with a large number of correlated descriptors.

Artificial Neural Networks (ANN): These are machine learning models that can capture complex, non-linear relationships between structure and activity.

The developed QSAR model must be rigorously validated to ensure its robustness and predictive power. mdpi.com Validation is typically performed using two main approaches:

Internal validation: This involves assessing the model's performance on the training set itself. A common technique is leave-one-out cross-validation, where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the removed compound. The cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. mdpi.com

External validation: This involves testing the model's ability to predict the activity of an external set of compounds that were not used in the model development. The predictive correlation coefficient (R²_pred) is calculated for the external set to assess the model's external predictability.

In QSAR studies of related 2-azetidinone derivatives, topological parameters like the Balaban index and molecular connectivity indices have been identified as important for antimicrobial activity.

Predictive Power Assessment for Conceptual Structure-Function Relationships

The ultimate goal of a QSAR model is to predict the activity of new, untested compounds. The predictive power of a QSAR model is a measure of its ability to make accurate predictions for compounds that fall within its applicability domain. The applicability domain defines the chemical space for which the model is expected to be reliable.

A well-validated QSAR model can be used to screen virtual libraries of compounds and prioritize them for synthesis and biological testing. By analyzing the QSAR equation, it is possible to understand the conceptual structure-function relationships. For example, the coefficients of the descriptors in an MLR model can indicate whether a particular property has a positive or negative influence on the biological activity. This information can guide the design of new analogs of this compound with optimized properties. For instance, if a descriptor related to hydrophobicity has a positive coefficient, it suggests that increasing the hydrophobicity of a particular part of the molecule may lead to higher activity.

It is important to note that the predictive power of a QSAR model can deteriorate over time as new data becomes available. Therefore, it is often necessary to retrain and update the model with new experimental data to maintain its predictive accuracy.

Exploration of Biological Relevance and Mechanistic Interrogations of 1 5 Bromopyrimidin 2 Yl Azetidin 3 Ol

Design and Implementation of In Vitro Biochemical Assays for Target Engagement

To ascertain the direct interaction and inhibitory activity of 1-(5-bromopyrimidin-2-yl)azetidin-3-ol against its molecular target, IRAK-4, specific in vitro biochemical assays are employed. These assays are fundamental in confirming target engagement and quantifying the potency of the inhibitor.

Methodologies for Enzyme Inhibition Studies

The primary method to determine the inhibitory potential of this compound is through a direct enzyme inhibition assay. This is typically conducted using a purified, recombinant form of the IRAK-4 kinase domain.

A common and effective method is the Lanthascreen™ Eu Kinase Binding Assay. This assay is based on the principle of competition between the investigational inhibitor and a fluorescently labeled, broad-spectrum ATP-site kinase inhibitor (tracer) for binding to the kinase of interest. The IRAK-4 enzyme is tagged with a europium (Eu)-labeled anti-tag antibody, and the binding events are detected using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

The assay is performed by incubating the Eu-labeled IRAK-4 with the tracer and varying concentrations of the test compound. When the tracer is bound to the kinase, its close proximity to the europium-labeled antibody results in a high TR-FRET signal. A compound that successfully binds to the IRAK-4 ATP-binding site, such as this compound, will displace the tracer, leading to a decrease in the TR-FRET signal. The concentration of the compound that causes a 50% reduction in the maximum FRET signal is determined as the IC50 value, which represents its inhibitory potency.

Research findings from patent literature have demonstrated the activity of this compound in such an assay.

Table 1: IRAK-4 Enzyme Inhibition Data

| Compound Name | CAS Number | IRAK-4 IC50 (nM) |

|---|

This data is derived from patent WO2014071120A1, which categorizes compounds by activity level. An IC50 of 1.8 nM falls into the most active category specified ("+++", <10 nM).

Methodologies for Receptor Binding Assays

While IRAK-4 is a kinase and not a classical receptor, binding assays are crucial to confirm that the compound interacts directly with the intended target. The Lanthascreen™ assay described above is, in essence, a competitive binding assay for the ATP-binding site of the enzyme. No additional, distinct receptor binding assays for this compound are detailed in the available literature.

Biophysical Techniques for Protein-Ligand Interaction Characterization (e.g., SPR, ITC)

To further characterize the binding kinetics and thermodynamics of the interaction between this compound and IRAK-4, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable.

Surface Plasmon Resonance (SPR): This technique would involve immobilizing the IRAK-4 protein on a sensor chip. The test compound is then flowed over the chip at various concentrations. The binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, providing a detailed picture of the binding kinetics and affinity (K_D).

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to a protein. In a typical experiment, the compound would be titrated into a solution containing the IRAK-4 protein. The resulting heat changes are measured to determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).

While these methods are standard in drug discovery for characterizing protein-ligand interactions, specific SPR or ITC data for the binding of this compound to IRAK-4 are not available in the public domain literature.

Cellular Assays for Investigating Intracellular Pathways and Phenotypes (Focus on Methodology)

To confirm that the biochemical inhibition of IRAK-4 by this compound translates into a functional effect within a cellular context, various cell-based assays are utilized. These assays are designed to measure the compound's impact on intracellular signaling pathways and resulting cellular phenotypes.

Cell-Based Reporter Gene Assays for Pathway Activation

Given that IRAK-4 is a key upstream kinase in the NF-κB signaling pathway, a reporter gene assay is a highly relevant method to assess the cellular activity of an IRAK-4 inhibitor.

The methodology involves using a cell line, such as the human monocytic THP-1 cell line, which is engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB responsive promoter. These cells are first pre-treated with various concentrations of this compound. Subsequently, the NF-κB pathway is stimulated using a TLR agonist, such as lipopolysaccharide (LPS). If the IRAK-4 inhibitor is effective, it will block the signaling cascade that leads to NF-κB activation, resulting in a dose-dependent decrease in the expression of the reporter gene. The luminescence or colorimetric signal is then measured to quantify the extent of inhibition.

Methodologies for Cell Proliferation and Viability Assessment

To investigate the phenotypic consequences of IRAK-4 inhibition, particularly in cell types where this pathway drives proliferation (such as certain cancer cells), cell viability and proliferation assays are conducted.

A widely used method is the MTS assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The MTS reagent, a tetrazolium salt, is reduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

The experimental procedure involves seeding cells, for example, an ABC-DLBCL (Activated B-cell like Diffuse Large B-cell Lymphoma) cell line with a MYD88 L265P mutation (which confers dependence on IRAK-4 signaling), in a 96-well plate. The cells are then treated with a range of concentrations of this compound for a defined period (e.g., 72 hours). Following incubation, the MTS reagent is added to each well. After a further incubation period to allow for the conversion to formazan, the absorbance is measured using a spectrophotometer (typically at 490 nm). A reduction in absorbance in treated wells compared to untreated control wells indicates a decrease in cell viability or proliferation.

Flow Cytometry for Cell Cycle Analysis or Apoptosis Pathway Investigations

Flow cytometry is a powerful laser-based technique used to measure and analyze the physical and chemical characteristics of a population of cells or particles. In the context of evaluating the biological activity of a compound like this compound, it is an indispensable tool for investigating its effects on cell cycle progression and apoptosis (programmed cell death).

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest, cells are treated with this compound for a specific duration. Subsequently, the cells are fixed, permeabilized, and stained with a fluorescent dye that intercalates with DNA, such as propidium (B1200493) iodide (PI) or 7-Aminoactinomycin D (7-AAD). The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometric analysis then reveals the distribution of the cell population across the different phases of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content). researchgate.netplos.org An accumulation of cells in a particular phase compared to an untreated control would indicate that the compound interferes with cell cycle progression at that specific checkpoint. For example, a significant increase in the G2/M population could suggest that the compound disrupts microtubule formation or function, a mechanism common to some anticancer agents. researchgate.net

Apoptosis Pathway Investigations: Flow cytometry can effectively quantify the induction of apoptosis. A common method is the dual staining of cells with Annexin V and a viability dye like PI. nih.gov In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can identify these early apoptotic cells. PI is unable to cross the intact membrane of live or early apoptotic cells but can penetrate the compromised membranes of late apoptotic or necrotic cells, where it stains the DNA. researchgate.net This allows for the differentiation of four cell populations:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive (in some cases of primary necrosis).

By analyzing treated cells, researchers can quantify the percentage of cells undergoing apoptosis, providing crucial information about the compound's cytotoxic mechanism. bio-rad-antibodies.com Further investigations can involve measuring the activation of caspases, key proteases in the apoptotic cascade, using fluorochrome-labeled inhibitors of caspases (FLICA). bio-rad-antibodies.comnih.gov

Hypothetical Flow Cytometry Data for a Cancer Cell Line Treated with this compound

| Treatment Group | % G0/G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|

| Control (DMSO) | 55.2 | 28.3 | 16.5 |

| Compound (10 µM) | 25.8 | 18.1 | 56.1 |

| Treatment Group | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |

|---|---|---|---|

| Control (DMSO) | 94.6 | 3.1 | 2.3 |

| Compound (10 µM) | 41.5 | 35.8 | 22.7 |

Investigations into the Mechanism of Action at the Molecular Level

Strategies for Target Identification and Validation

Identifying the specific molecular target(s) of a bioactive compound is a critical step in drug discovery, transforming a "hit" compound into a lead for further development. For this compound, a variety of strategies can be employed to elucidate its protein-binding partners and validate them. discoveryontarget.com These methods are broadly categorized as probe-based and non-probe approaches.

Probe-Based Approaches (Chemical Proteomics): These methods involve modifying the compound to create a chemical probe. The probe typically consists of three parts: the active compound itself, a linker, and a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging). frontiersin.org

Affinity-Based Protein Profiling: The probe is immobilized on a solid support (like magnetic beads) and incubated with a cell lysate. Proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. This is a direct and widely used technique for isolating target proteins based on their affinity for the compound. frontiersin.org

Non-Probe (Label-Free) Approaches: These methods identify targets without requiring chemical modification of the compound, which avoids potential alterations to its biological activity.

Drug Affinity Responsive Target Stability (DARTS): This technique leverages the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to degradation by proteases. nih.gov In a DARTS experiment, cell lysate is treated with either the compound or a vehicle control, followed by limited proteolysis. A comparison of the protein bands on an SDS-PAGE gel or through mass spectrometry can reveal proteins that are protected from degradation in the presence of the compound, thus identifying them as potential targets. nih.gov

Computational Approaches: Methods based on machine learning and network analysis can predict potential drug-target interactions (DTIs). nih.gov By comparing the structure of this compound to libraries of known drugs and their targets, these algorithms can generate a list of putative targets for subsequent experimental validation.

Once potential targets are identified, validation is essential. This can be achieved through techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding and quantify the affinity between the compound and the purified target protein.

Comparison of Common Target Identification Strategies

| Method | Principle | Advantages | Disadvantages |

| Affinity-Based Profiling | Compound is immobilized to pull down binding partners from cell lysate. frontiersin.org | Direct; can identify both high and low abundance targets. | Requires chemical synthesis of a probe; linker or tag may interfere with binding. frontiersin.org |

| DARTS | Ligand binding stabilizes the target protein against proteolysis. nih.gov | Label-free (no compound modification needed); applicable to complex mixtures. nih.gov | May not work for all protein-ligand interactions; can be biased towards abundant proteins. |

| Computational Prediction | In silico screening against known protein structures or DTI databases. nih.gov | Fast and cost-effective; provides a prioritized list for experimental testing. | Predictive, not definitive; requires experimental validation; may miss novel targets. |

Mutagenesis Studies for Key Residue Identification in Protein-Ligand Interactions

Once a primary protein target for this compound has been identified and validated, the next step is to characterize the precise nature of the interaction. Site-directed mutagenesis is a fundamental technique used to identify the specific amino acid residues within the protein's binding pocket that are critical for ligand recognition and binding.

The process typically begins with computational molecular docking, which models the interaction between the compound and the target protein to predict a likely binding pose. This model highlights key potential interactions, such as hydrogen bonds, hydrophobic interactions, or halogen bonds involving the bromine atom of the compound.

Based on these predictions, researchers use site-directed mutagenesis to systematically substitute specific amino acid residues in the binding site with other amino acids (e.g., replacing a polar residue with a non-polar one, or a large residue with a smaller one like alanine, known as an "alanine scan"). The mutated proteins are then expressed and purified.

The effect of each mutation is assessed by measuring the binding affinity of this compound to the mutant protein compared to the wild-type (unmodified) protein. A significant decrease or complete loss of binding affinity for a particular mutant indicates that the mutated residue plays a crucial role in the interaction. This experimental data validates the computational model and provides a detailed map of the protein-ligand binding interface, which is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.

Gene Expression Profiling Methodologies in Response to Compound Exposure

To understand the broader cellular response to this compound, researchers can perform global gene expression profiling. Techniques like DNA microarrays or, more commonly today, RNA-sequencing (RNA-Seq) are employed to measure the expression levels of thousands of genes simultaneously.

In a typical experiment, cells are treated with the compound or a vehicle control. After a set period, the messenger RNA (mRNA) is extracted from both populations. Using RNA-Seq, the mRNA is reverse-transcribed into complementary DNA (cDNA), which is then sequenced. The resulting sequence data is mapped back to the genome to quantify the abundance of each transcript.

By comparing the transcriptomes of the treated and control cells, it is possible to identify genes that are significantly upregulated or downregulated in response to the compound. This list of differentially expressed genes can then be analyzed using bioinformatics tools to identify enrichment in specific biological pathways (e.g., apoptosis, cell cycle regulation, DNA damage response, metabolic pathways). This "transcriptional signature" provides powerful, unbiased insights into the compound's downstream effects and can help to corroborate its mechanism of action as determined by other methods.

Hypothetical Gene Expression Changes in a Cell Line Treated with this compound

| Gene Symbol | Full Gene Name | Fold Change | Associated Pathway |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | +4.5 | p53 signaling, Cell cycle arrest |

| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | +3.8 | DNA damage response |

| BAX | BCL2 Associated X, Apoptosis Regulator | +3.1 | Intrinsic apoptosis pathway |

| CCNB1 | Cyclin B1 | -3.5 | G2/M transition of mitotic cell cycle |

| BCL2 | B-Cell CLL/Lymphoma 2 | -2.9 | Anti-apoptosis |

Structure-Activity Relationship (SAR) Derivation for Future Analog Design

Systematic Chemical Modification of the Bromine Atom for Reactivity and Interaction Profile Modulation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For this compound, the bromine atom on the pyrimidine (B1678525) ring is a key feature for systematic modification to probe its role and design improved analogs. nih.gov

The bromine atom can influence the compound's properties in several ways:

Electronic Effects: As a halogen, bromine is an electron-withdrawing group, which can affect the pKa and reactivity of the pyrimidine ring.

Steric Effects: Its size can influence how the molecule fits into its target binding pocket.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in the target protein, which can significantly enhance binding affinity.

Metabolic Stability: The carbon-bromine bond can be a site of metabolism. Modifying this position can alter the compound's pharmacokinetic profile.

A systematic SAR study would involve synthesizing a library of analogs where the bromine atom is replaced with various other substituents. This is often achievable through modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) for which the bromo-pyrimidine is an excellent starting material. Each new analog would be tested in biological assays to determine how the modification affects potency, selectivity, and other properties.

SAR Table for Modifications at the 5-Position of the Pyrimidine Ring

| Modification at 5-Position | Rationale for Modification | Potential Impact on Activity |

| -H | Remove the substituent to establish a baseline activity and assess the overall contribution of a substituent at this position. | Likely to decrease potency if the bromine is involved in a key interaction. |

| -F, -Cl, -I | Vary halogen size and electronegativity to probe for optimal halogen bonding and steric fit. | Fluorine may alter electronics with minimal size change; iodine is a stronger halogen bond donor but larger. |

| -CH₃, -CF₃ | Introduce small lipophilic or electron-withdrawing groups to explore hydrophobic pockets and electronic requirements. | CF₃ is strongly electron-withdrawing and can block metabolic attack. |

| -CN | Introduce a rigid, polar group that can act as a hydrogen bond acceptor. | Tests for the presence of a nearby hydrogen bond donor in the target protein. |

| -Phenyl, -Pyridyl | Use cross-coupling to add larger aryl groups to probe for additional binding pockets and extend the molecule's vector space. | Could significantly increase potency if a new favorable interaction is formed. |

By correlating these structural changes with biological activity, a detailed SAR model can be constructed. This model is crucial for guiding the design of next-generation analogs with optimized potency, selectivity, and drug-like properties.

Exploration of Substitutions and Modifications on the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable scaffold in drug discovery. mdpi.com Its strained nature can contribute to unique binding interactions with biological targets, and its three-dimensional structure provides a platform for diverse substitutions. researchgate.net In the context of kinase inhibitors, modifications to the azetidine moiety of molecules analogous to this compound can significantly impact potency and selectivity.

Substitutions on the azetidine ring can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can also introduce new interaction points with the target protein. For instance, in related azetidine-containing kinase inhibitors, the introduction of small alkyl or cycloalkyl groups can influence the orientation of the molecule within the kinase binding pocket.

Table 1: Hypothetical Substitutions on the Azetidine Ring of 1-(Pyrimidin-2-yl)azetidin-3-ol Analogs and Their Potential Impact on Kinase Inhibitory Activity

| Position of Substitution | Type of Substitution | Potential Impact on Activity | Rationale |

| C3 | Methyl | May enhance binding through hydrophobic interactions. | Fills small hydrophobic pockets in the ATP binding site. |

| C3 | Cyclopropyl (B3062369) | Can improve metabolic stability and introduce favorable strain. | The cyclopropyl group is a known bioisostere for other small alkyl groups. |

| C3 | Fluoro | May alter electronic properties and form hydrogen bonds. | Fluorine can act as a hydrogen bond acceptor. |

| N1 of Azetidine | Acylation | Could modulate cell permeability and target engagement. | Modifies the basicity and electronic nature of the nitrogen. |

Note: The data in this table is hypothetical and based on general principles of medicinal chemistry and SAR data from analogous compounds. Specific biological testing would be required to confirm these effects for this compound.

Functionalization Strategies for the Hydroxyl Group (e.g., esterification, etherification)

The hydroxyl group at the C3 position of the azetidine ring is a prime site for functionalization, offering a handle to introduce a variety of substituents that can probe the binding pocket of a target kinase and modulate the compound's properties. Esterification and etherification are common strategies to achieve this.

Esterification: The formation of an ester from the C3-hydroxyl group can introduce a range of functionalities. This can be used to append groups that may pick up additional interactions with the target protein or to create prodrugs that improve pharmacokinetic properties.

Etherification: The conversion of the hydroxyl group to an ether provides another avenue for structural diversification. Ether linkages can introduce flexibility and new hydrogen bonding capabilities. For example, the synthesis of 3,3-disubstituted oxetane- and azetidine-ethers has been reported as a strategy to create ester isosteres.

Table 2: Potential Functionalization of the C3-Hydroxyl Group and Their Expected Outcomes

| Reaction Type | Reagent | Resulting Functional Group | Potential Advantage |

| Esterification | Acetic Anhydride | Acetate Ester | Increased lipophilicity, potential prodrug. |

| Esterification | Benzoic Acid | Benzoate Ester | Introduction of an aromatic ring for potential π-stacking interactions. |

| Etherification | Methyl Iodide | Methyl Ether | Blocks hydrogen bonding, increases lipophilicity. |

| Etherification | Benzyl (B1604629) Bromide | Benzyl Ether | Introduces a bulky, lipophilic group. |

Note: This table presents potential functionalization strategies. The feasibility and outcome of these reactions would need to be confirmed through experimental work.

Pyrimidine Ring Substituent Effects on Biological Profiles

The pyrimidine ring is a critical component of many biologically active compounds, including numerous approved kinase inhibitors. nih.gov Substituents on the pyrimidine ring can profoundly influence the biological activity by affecting key interactions with the target kinase, such as hydrogen bonding with the hinge region of the ATP binding site.

The bromine atom at the C5 position of this compound is a particularly interesting feature. Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity. Furthermore, the C5 position is often a key site for modification in the development of pyrimidine-based kinase inhibitors to enhance potency and selectivity.

Studies on related 2-aminopyrimidine (B69317) derivatives have shown that the nature of the substituent at the C5 position can have a significant impact on their biological profile. For instance, in a series of substituted 2-aminopyrimidines, the size of the C5 substituent was found to influence their inhibitory potency against prostaglandin (B15479496) E2 production.

Table 3: Influence of C5-Substituent on the Biological Activity of 2-Substituted Pyrimidine Analogs

| C5-Substituent | Observed Effect on Biological Activity (in analogous series) | Potential Rationale |

| Hydrogen | Potent inhibition in some series. | Smaller substituents may be better tolerated in the binding pocket. |

| Methyl | Variable, can enhance or decrease activity depending on the target. | Balances steric and electronic effects. |

| Bromo | Can enhance potency through halogen bonding. | Provides a specific interaction with the protein backbone. |

| Phenyl | Can significantly increase potency. | Potential for additional hydrophobic and π-stacking interactions. |

Note: The data in this table is derived from studies on analogous pyrimidine-containing compounds and serves as a guide for the potential effects of C5 substitution on the biological profile of this compound.

Lack of Specific Research Data for "this compound" Derivatization

Following an extensive search of scientific literature and patent databases, specific examples and detailed research findings for the advanced synthetic applications and derivatization of the compound This compound could not be located. While the proposed reactions—Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) and functionalization of the azetidine hydroxyl group (esterification, carbamate formation)—are standard and well-documented transformations in medicinal and organic chemistry, published studies detailing their direct application to this specific molecule were not found.

The requested article, which was to be strictly structured around detailed research findings and data tables for these specific reactions on "this compound," cannot be generated without this foundational data. Creating hypothetical examples or extrapolating from dissimilar molecules would not meet the required standards of scientific accuracy and would constitute a fabrication of research data.

Therefore, the subsequent sections of the article as outlined in the prompt cannot be completed at this time. Further research in proprietary chemical synthesis databases or newly published literature may be required to obtain the specific experimental details necessary to fulfill the original request.

Advanced Synthetic Applications and Derivatization Strategies for 1 5 Bromopyrimidin 2 Yl Azetidin 3 Ol

Strategies for Ring Expansion or Contraction of the Azetidine (B1206935) Moiety

Currently, there is no specific information available in the scientific literature detailing the ring expansion or contraction strategies for the azetidine moiety of 1-(5-bromopyrimidin-2-yl)azetidin-3-ol.

Synthesis of Conjugates and Prodrugs as Research Probes

Detailed research findings on the synthesis of conjugates and prodrugs from this compound for use as research probes are not described in the available literature.

Development of Linker Methodologies for Solid-Phase Synthesis or Bioconjugation Applications

The scientific literature does not currently contain specific details on the development of linker methodologies using this compound for solid-phase synthesis or bioconjugation applications.